![molecular formula C25H15Br B071387 2-Bromo-9,9'-spirobi[fluorene] CAS No. 171408-76-7](/img/structure/B71387.png)
2-Bromo-9,9'-spirobi[fluorene]
Overview
Description
2-Bromo-9,9’-spirobi[fluorene] is a derivative of 9,9’-spirobi[fluorene], characterized by the presence of a bromine atom at the second position of the fluorene moiety. This compound is notable for its high photoluminescence efficiency and good chemical stability, making it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics .
Mechanism of Action
- While specific targets for 2-Bromo-9,9’-spirobi[fluorene] are not widely documented, it is primarily used as a blue light-emitting material in organic light-emitting diodes (OLEDs) . Its photoluminescence efficiency and chemical stability contribute to its utility in this context.
- The spirobifluorene linkage in the molecule plays a crucial role. It decreases the crystallization tendency and enhances color stability by preventing the formation of aggregates or excimers .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
It is known that spirobifluorene derivatives are good for transporting carriers due to two fluorene units perpendicular to each other
Cellular Effects
Given its role as a blue light-emitting material in OLEDs, it may influence cellular processes related to light perception and signal transduction .
Molecular Mechanism
It is known that the spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and also increases the color stability by preventing the formation of aggregates or excimers .
Temporal Effects in Laboratory Settings
It is known to have good chemical stability .
Transport and Distribution
Given its role in OLEDs, it may interact with transporters or binding proteins involved in the transport of light-emitting compounds .
Subcellular Localization
Given its role in OLEDs, it may localize to areas of the cell involved in light perception and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-9,9’-spirobi[fluorene] typically involves the bromination of 9,9’-spirobi[fluorene]. One common method includes dissolving 2-bromo-9-hydroxy-9-(2-biphenyl)fluorene in acetic acid containing hydrochloric acid and refluxing the mixture for about 2 hours. The resulting white solid is then recrystallized with ethanol to produce white crystals of 2-Bromo-9,9’-spirobi[fluorene] with a yield of approximately 63% .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the process generally involves large-scale bromination reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and purification systems is common in industrial settings to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-9,9’-spirobi[fluorene] primarily undergoes substitution reactions due to the presence of the bromine atom, which can be replaced by other functional groups. It can also participate in coupling reactions, forming more complex molecular structures.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles such as amines or thiols, often under basic conditions.
Coupling Reactions: Reagents like palladium catalysts are used in Suzuki or Heck coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino derivative of 9,9’-spirobi[fluorene].
Scientific Research Applications
2-Bromo-9,9’-spirobi[fluorene] is widely used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Its high photoluminescence efficiency and thermal stability make it an excellent material for blue light-emitting devices . Additionally, it is used in the synthesis of more complex organic molecules for research in material science and photonics.
Comparison with Similar Compounds
- 9,9’-Spirobi[fluorene]
- 2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]
- 4-Bromo-9,9’-spirobi[fluorene]
Comparison: Compared to its parent compound 9,9’-spirobi[fluorene], 2-Bromo-9,9’-spirobi[fluorene] has enhanced reactivity due to the presence of the bromine atom, making it more suitable for further functionalization. The tetrabromo derivative, 2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene], offers even higher reactivity and is used in applications requiring multiple substitution sites .
Properties
IUPAC Name |
2-bromo-9,9'-spirobi[fluorene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15Br/c26-16-13-14-20-19-9-3-6-12-23(19)25(24(20)15-16)21-10-4-1-7-17(21)18-8-2-5-11-22(18)25/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCCVJKFWKAZAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571010 | |
| Record name | 2-Bromo-9,9'-spirobi[fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171408-76-7 | |
| Record name | 2-Bromo-9,9′-spirobi[9H-fluorene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171408-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-9,9'-spirobi[fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromospiro-9,9'-bifluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
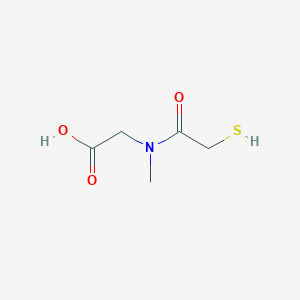
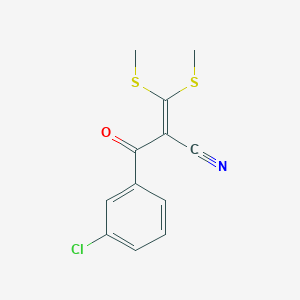

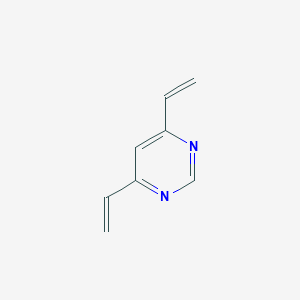
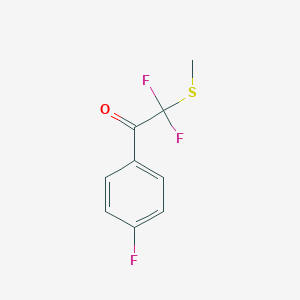
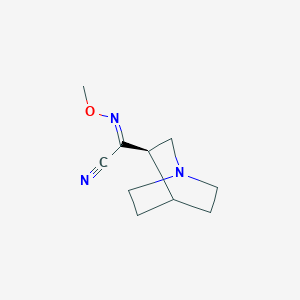
![3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B71321.png)
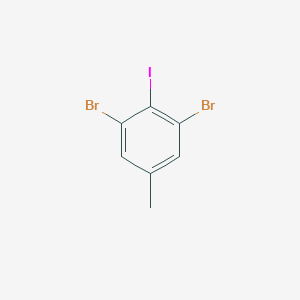
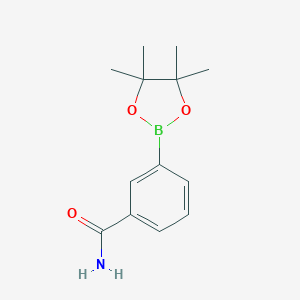
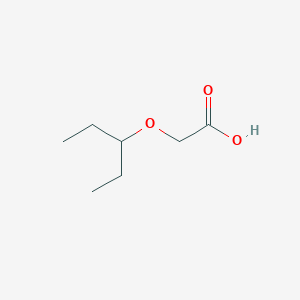
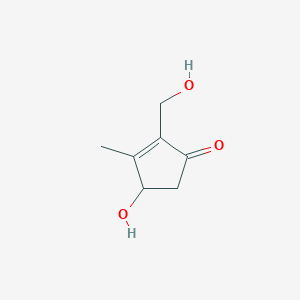
![[3-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B71332.png)
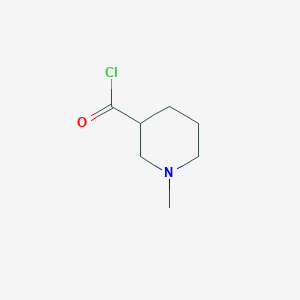
![cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+)](/img/structure/B71336.png)
